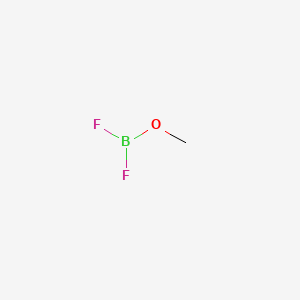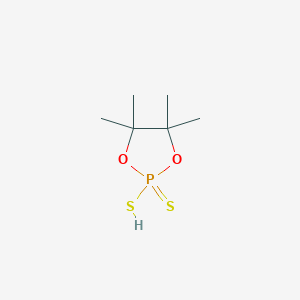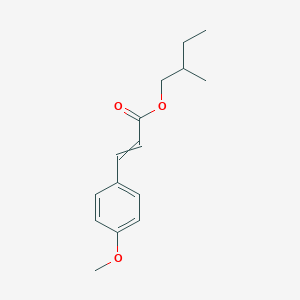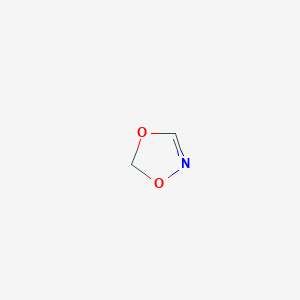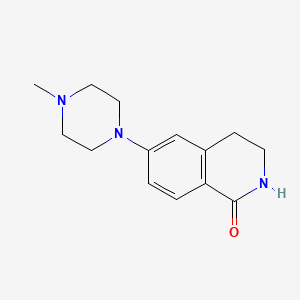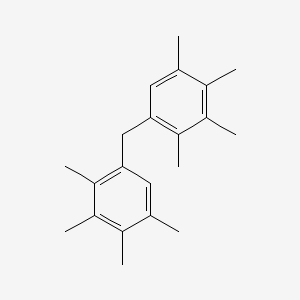![molecular formula C16H18FN5S B14750532 6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine CAS No. 1581-25-5](/img/structure/B14750532.png)
6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine is a chemical compound with the molecular formula C16H18FN5S and a molecular weight of 331.417 g/mol . This compound is known for its unique structure, which includes a purine base substituted with a 3-fluorobenzylsulfanyl group and a 2-methylpropyl group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Analyse Chemischer Reaktionen
6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Wissenschaftliche Forschungsanwendungen
6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, including the modulation of enzyme activity and receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine can be compared with other similar compounds, such as:
6-[(3-Fluorobenzyl)sulfanyl]-9-isobutyl-9H-purin-2-amine: This compound has a similar structure but with an isobutyl group instead of a 2-methylpropyl group.
This compound analogs: These compounds have variations in the substituents on the purine base, leading to differences in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1581-25-5 |
|---|---|
Molekularformel |
C16H18FN5S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
6-[(3-fluorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine |
InChI |
InChI=1S/C16H18FN5S/c1-10(2)7-22-9-19-13-14(22)20-16(18)21-15(13)23-8-11-4-3-5-12(17)6-11/h3-6,9-10H,7-8H2,1-2H3,(H2,18,20,21) |
InChI-Schlüssel |
NWOCWSPODDNKAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC(=CC=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)

